Ethyl 5-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Scientific Research Applications
Synthesis and Biological Applications
Pyrazole derivatives, such as Ethyl 5-iodo-1H-pyrazole-3-carboxylate, are significant for their wide range of biological activities. These compounds are recognized for their versatility in synthetic chemistry, serving as precursors for the development of numerous biologically active molecules. The synthesis of pyrazole carboxylic acid derivatives has been extensively studied, revealing their potential as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. This highlights the compound's importance as a scaffold in medicinal chemistry, offering a pathway to design and develop new therapeutic agents with diverse biological functions (Cetin, 2020).
Chemistry of Pyrazoline Derivatives
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and its derivatives, related to this compound, showcases the compound's role as a privileged scaffold in the synthesis of various heterocycles. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, demonstrating the compound's utility in creating a wide range of heterocyclic compounds and dyes. The unique reactivity of these derivatives under mild conditions opens up new possibilities in heterocyclic chemistry and dye synthesis, indicating the broad applicability of pyrazole derivatives in chemical research (Gomaa & Ali, 2020).
Therapeutic Applications of Pyrazolines
Research into pyrazoline derivatives, closely related to this compound, has uncovered a variety of therapeutic applications. These compounds have been found to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This extensive range of biological properties has made pyrazolines a focal point of pharmaceutical research, driving the exploration of new derivatives for potential therapeutic use. The development of pyrazoline-based drugs is guided by structure-activity relationship studies, highlighting the compound's significance in drug discovery and development (Shaaban et al., 2012).
Safety and Hazards
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for the research and development of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and other pyrazole derivatives include the design and synthesis of new pyrazole compounds, further investigation of their biological activities, and exploration of their applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a derivative of the pyrazole family . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways . For instance, some pyrazole derivatives have been reported to inhibit p38 kinase, a key player in inflammatory responses
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.89 cm/s, and it has a consensus log Po/w of 1.41 . These properties suggest that this compound may have good bioavailability.
Result of Action
Pyrazole derivatives are known to have various biological activities . For instance, some pyrazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and antifungal activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds
Biochemical Analysis
Biochemical Properties
This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
properties
IUPAC Name |
ethyl 5-iodo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRSCADNBDVRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566284 |
Source
|
Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141998-77-8 |
Source
|
Record name | Ethyl 5-iodo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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